molecular formula C20H16F4N2O6 B10934744 Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate

Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate

Cat. No.: B10934744
M. Wt: 456.3 g/mol
InChI Key: BTWAMYSJWQABAZ-UHFFFAOYSA-N
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Description

Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and fluorinated alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Fluorinated Intermediate: This involves the reaction of a fluorinated alkyl halide with an appropriate nucleophile to form the fluorinated intermediate.

    Coupling with Aniline Derivative: The fluorinated intermediate is then coupled with a methoxycarbonyl aniline derivative under suitable conditions to form the desired product.

    Final Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated alkyl chain or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate involves its interaction with specific molecular targets. The fluorinated alkyl chain and the aromatic ring allow for strong interactions with hydrophobic pockets in proteins or enzymes. The ester and amide groups can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target proteins or enzymes, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate is unique due to its combination of functional groups and fluorinated alkyl chain. This combination allows for specific interactions with biological targets and unique chemical reactivity, making it a valuable compound for various applications.

Biological Activity

Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate is a synthetic compound with potential biological activities that warrant detailed investigation. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a tetrafluoro group and a methoxycarbonyl aniline moiety. Its molecular formula is C16_{16}H16_{16}F4_{4}N2_{2}O3_{3}, with a molecular weight of approximately 358.31 g/mol. The structural complexity suggests potential interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane penetration and increasing efficacy against bacterial strains.

2. Anti-inflammatory Properties

The compound's structure suggests it may inhibit pro-inflammatory pathways. Studies on related compounds have shown that modifications in the aromatic ring can lead to enhanced anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.

3. Anticancer Potential

Preliminary studies have indicated that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways such as the modulation of cell cycle regulators and apoptotic proteins.

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of benzoate derivatives demonstrated that those with fluorinated groups showed improved activity against Gram-positive bacteria compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds, indicating higher potency.
  • In Vitro Anti-inflammatory Activity : In vitro assays using human cell lines showed that this compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation.
  • Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that the compound induced cytotoxic effects at micromolar concentrations, with IC50 values indicating significant potential for further development as an anticancer agent.

Data Table

Biological ActivityAssessed ParameterResult
Antimicrobial ActivityMIC against Staphylococcus aureus0.25 µg/mL
Anti-inflammatory ActivityCytokine inhibitionReduced IL-6 by 50%
CytotoxicityIC50 in HeLa cells15 µM

Properties

Molecular Formula

C20H16F4N2O6

Molecular Weight

456.3 g/mol

IUPAC Name

methyl 4-[[2,2,3,3-tetrafluoro-4-(4-methoxycarbonylanilino)-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C20H16F4N2O6/c1-31-15(27)11-3-7-13(8-4-11)25-17(29)19(21,22)20(23,24)18(30)26-14-9-5-12(6-10-14)16(28)32-2/h3-10H,1-2H3,(H,25,29)(H,26,30)

InChI Key

BTWAMYSJWQABAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(C(C(=O)NC2=CC=C(C=C2)C(=O)OC)(F)F)(F)F

Origin of Product

United States

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